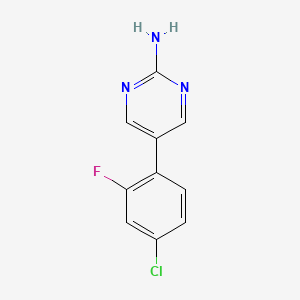
5-(4-Chloro-2-fluorophenyl)pyrimidin-2-amine
Overview
Description
5-(4-Chloro-2-fluorophenyl)pyrimidin-2-amine is a useful research compound. Its molecular formula is C10H7ClFN3 and its molecular weight is 223.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5-(4-Chloro-2-fluorophenyl)pyrimidin-2-amine is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C10H8ClF N4. It features a pyrimidine ring substituted with a 4-chloro-2-fluorophenyl group, which is crucial for its biological activity. The presence of halogen atoms (chlorine and fluorine) enhances the compound's lipophilicity and can influence its interaction with biological targets.
The primary mechanisms through which this compound exerts its biological effects include:
- Inhibition of Kinases : This compound has been identified as a potent inhibitor of various receptor tyrosine kinases (RTKs), particularly the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). It demonstrates comparable potency to established inhibitors like sunitinib and erlotinib, making it a candidate for cancer therapeutics .
- Anticancer Activity : The compound has shown significant cytotoxic effects against several cancer cell lines. For instance, it has been reported to inhibit cell proliferation in gastric adenocarcinoma (AGS) cells with an IC50 value indicating effective concentration levels .
Table 1: Biological Activity Overview
Case Studies and Research Findings
- VEGFR-2 Inhibition Study : A study investigated the binding affinity and selectivity of various pyrimidine derivatives including this compound. Results indicated that this compound was the most potent inhibitor in a series of synthesized compounds, outperforming others significantly in terms of selectivity for VEGFR-2 over EGFR and PDGFR-β .
- Cytotoxicity Assessment : In vitro studies have demonstrated that this compound exhibits selective cytotoxicity against cancer cell lines such as HeLa and K562 while showing lower toxicity towards normal cells. This selectivity is critical for developing safer therapeutic agents .
- Molecular Docking Studies : Computational analyses including molecular docking have revealed insights into the binding interactions between the compound and its targets. These studies suggest that the structural features of the compound facilitate strong interactions with active sites on target proteins, enhancing its inhibitory effects .
Properties
IUPAC Name |
5-(4-chloro-2-fluorophenyl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN3/c11-7-1-2-8(9(12)3-7)6-4-14-10(13)15-5-6/h1-5H,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNKXEPLMGYQLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)C2=CN=C(N=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















